

Introduction: The Significance of a Strained Scaffold in Drug Design

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 1-(1-Methylcyclopropyl)ethanamine hydrochloride |
| CAS No.: | 54343-93-0 |
| Cat. No.: | B1371216 |

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The cyclopropyl moiety has garnered significant attention in medicinal chemistry due to the unique conformational constraints and electronic properties imparted by its three-membered ring.^{[1][2]} This inherent ring strain can enhance metabolic stability, improve membrane permeability, and provide a rigid scaffold for precise ligand-receptor interactions.^{[2][3]} **(S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride** is a chiral building block that leverages these properties, offering a valuable synthon for constructing novel therapeutic agents. Its stereospecificity is critical, as biological targets often exhibit enantiomeric selectivity. This guide provides the foundational knowledge required to effectively procure, validate, and utilize this important chemical entity in a research and development setting.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The hydrochloride salt form is predominantly used as it enhances stability, crystallinity, and ease of handling compared to the more volatile free base.

Chemical Identity and Properties

The key identifiers and properties of (S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride are summarized below. It is crucial for researchers to verify the CAS number and other identifiers with their supplier to ensure they have the correct stereoisomer.

| Property | Value | Source |
|-------------------|---|--------|
| IUPAC Name | (1S)-1-(1-methylcyclopropyl)ethan-1-amine hydrochloride | N/A |
| CAS Number | 178033-78-8 | [4] |
| Molecular Formula | C ₆ H ₁₄ ClN | [5] |
| Molecular Weight | 135.64 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥97% or ≥98% | [7] |

Structural Elucidation

The molecule's structure features a chiral center at the carbon atom bonded to the amine group, designated as (S) according to Cahn-Ingold-Prelog priority rules. This stereochemistry is paramount for its intended biological interactions.

Caption: Chemical structure of (S)-1-(1-Methylcyclopropyl)ethanamine HCl.

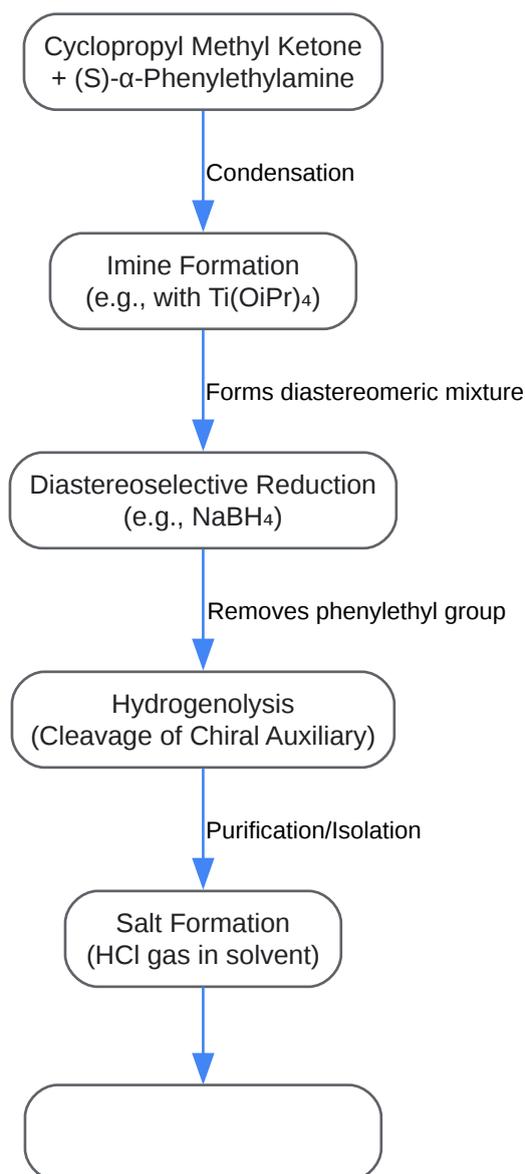
Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a common challenge in process chemistry. For (S)-1-(1-Methylcyclopropyl)ethanamine, scalable routes often rely on asymmetric synthesis or chiral resolution. The causality behind the chosen synthetic strategy is driven by the need for high enantiomeric purity, cost-effectiveness, and scalability.[8]

A prevalent industrial approach involves the reductive amination of cyclopropyl methyl ketone using a chiral auxiliary, such as (S)-(-)- α -phenylethylamine.[8] This method is advantageous due to the relatively low cost of the starting materials and the robustness of the reaction sequence.

Representative Synthetic Workflow

The following workflow illustrates a common pathway for producing the target molecule. The key step is the diastereoselective reduction, which establishes the desired stereocenter.



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Caption: A scalable synthetic route to the target compound.

Causality in Experimental Choices

- Choice of Chiral Auxiliary: (S)-(-)- α -phenylethylamine is selected because it is commercially available in high purity and its benzyl group can be easily removed via hydrogenolysis without affecting the sensitive cyclopropyl ring.[8]
- Reduction Step: Sodium borohydride (NaBH_4) is a mild and cost-effective reducing agent suitable for converting the intermediate imine to the amine.[8] The stereoselectivity is directed by the existing chiral center from the phenylethylamine auxiliary.
- Salt Formation: The final product is isolated as a hydrochloride salt by treating the free amine with HCl in an appropriate solvent like diethyl ether or ethyl acetate.[9][10] This process facilitates purification through crystallization and yields a stable, solid product.[11]

Part 3: Quality Control and Analytical Validation

For any research application, especially in drug development, rigorous quality control is non-negotiable. The identity, purity, and stereochemical integrity of the starting material must be unequivocally confirmed. A supplier should provide a comprehensive Certificate of Analysis (CofA) detailing these results.

Standard Analytical Techniques

| Technique | Purpose | Expected Outcome |
|--------------------|---|---|
| ^1H NMR | Structural confirmation and purity assessment. | Peaks corresponding to the cyclopropyl, methyl, and ethylamine protons with correct integration values. Absence of significant solvent or impurity signals. |
| Mass Spectrometry | Confirmation of molecular weight. | A molecular ion peak corresponding to the free base ($\text{C}_6\text{H}_{13}\text{N}$) at $m/z \approx 100.11$. ^[12] |
| Chiral HPLC | Determination of enantiomeric purity (e.g., %ee). | A single major peak for the (S)-enantiomer, with the (R)-enantiomer peak below the detection limit or within specification (e.g., <0.5%). |
| Elemental Analysis | Confirmation of empirical formula (C, H, N, Cl). | Experimental percentages should align with the theoretical values for $\text{C}_6\text{H}_{14}\text{ClN}$. |

Protocol: Enantiomeric Purity Assessment by Chiral HPLC

This protocol is a self-validating system; running a racemic standard is essential to confirm the method's ability to separate the enantiomers and to correctly identify the peak corresponding to the (S)-enantiomer.

- System Preparation:
 - Column: Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent).
 - Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g.,

diethylamine) to improve peak shape. A typical starting condition is 90:10 Hexane:Isopropanol + 0.1% Diethylamine.

- Flow Rate: 1.0 mL/min.
- Detection: UV at 210-220 nm.
- Standard Preparation:
 - Prepare a stock solution of a racemic (R/S)-1-(1-Methylcyclopropyl)ethanamine standard at ~1 mg/mL in the mobile phase.
 - Prepare a stock solution of the (S)-enantiomer sample to be tested at ~1 mg/mL in the mobile phase.
- Analysis Workflow:
 - Inject the racemic standard to confirm peak separation and determine the retention times for the (R) and (S) enantiomers.
 - Inject a blank (mobile phase) to ensure no system contamination.
 - Inject the (S)-enantiomer sample.
- Data Interpretation & Validation:
 - The sample chromatogram should show a single major peak at the retention time corresponding to the (S)-enantiomer as determined from the racemic standard run.
 - Calculate the enantiomeric excess (%ee) using the formula: $ee\% = \frac{(\text{Area}_S - \text{Area}_R)}{(\text{Area}_S + \text{Area}_R)} * 100$.
 - The result must meet the required specification (e.g., $\geq 99\%$ ee).

Part 4: Safety, Handling, and Storage

Proper handling procedures are critical to ensure personnel safety and maintain the integrity of the compound. Information is derived from multiple safety data sheets (SDS).[\[4\]](#)[\[13\]](#)[\[14\]](#)

Hazard Identification and PPE

The compound is classified with several hazards. Always consult the supplier-specific SDS before handling.[\[14\]](#)[\[15\]](#)

| Hazard Category | GHS Statement | Recommended PPE |
|------------------------|--|--|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Standard laboratory attire |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile) |
| Eye Irritation | H319: Causes serious eye irritation | Safety glasses with side shields or goggles |
| Respiratory Irritation | H335: May cause respiratory irritation | Use only in a well-ventilated area or chemical fume hood |

Protocol: Safe Handling and Solution Preparation

- Engineering Controls: Conduct all weighing and solution preparation inside a certified chemical fume hood to avoid inhalation of the powder.[\[4\]](#)[\[14\]](#)
- Personal Protective Equipment: Wear a lab coat, nitrile gloves, and safety goggles.[\[16\]](#)[\[17\]](#) Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[\[14\]](#)
- Weighing: Tare a suitable container on an analytical balance. Carefully transfer the required amount of the solid using a clean spatula. Avoid creating dust.[\[4\]](#)
- Dissolution: Add the desired solvent to the container. The compound is generally soluble in water and alcohols like ethanol.[\[18\]](#) If necessary, sonication can be used to aid dissolution.
- Storage:
 - Solid: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[\[13\]](#)[\[16\]](#) Recommended storage is often at room temperature or refrigerated (2-8 °C).[\[13\]](#)

- Solutions: Solution stability depends on the solvent. For long-term storage, aliquoting and freezing at -20°C is recommended. Avoid repeated freeze-thaw cycles.
- Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations. This typically involves removal by a licensed chemical destruction plant.[\[4\]](#)[\[13\]](#)

Part 5: Sourcing and Supplier Evaluation

Selecting a high-quality supplier is a critical step that directly impacts the reliability and reproducibility of research. A reputable supplier acts as a partner, providing not just the chemical but also the assurance of its quality through transparent documentation.

Supplier Evaluation Checklist

| Criterion | Rationale (Why it's important) |
|--|---|
| Comprehensive Certificate of Analysis (CofA) | Must provide lot-specific data for purity (e.g., HPLC), identity (e.g., ^1H NMR, MS), and, critically, enantiomeric excess (chiral HPLC). This is non-negotiable proof of quality. |
| Traceability and Documentation | The supplier should be able to provide safety data sheets (SDS) and have a clear quality management system. This ensures consistency between lots. |
| Purity and Enantiopurity Guarantees | Look for suppliers that guarantee a high level of chemical (>98%) and enantiomeric (>99% ee) purity. This minimizes the risk of side reactions or off-target effects from impurities. |
| Scalability and Stock Availability | For drug development projects, the supplier's ability to provide larger, GMP-grade quantities in the future is a key consideration. Reputable suppliers include Enamine, SynQuest Labs, and others. ^{[13][19]} |
| Technical Support | A responsive technical support team can provide additional data or guidance if issues arise, reflecting the supplier's commitment to quality. |

Conclusion

(S)-1-(1-Methylcyclopropyl)ethanamine hydrochloride is more than just a catalog chemical; it is a precision tool for molecular design. Its successful use hinges on a deep understanding of its stereochemistry, the validation of its purity, and adherence to safe handling protocols. By approaching this building block with the scientific rigor outlined in this guide—from scrutinizing supplier documentation to implementing self-validating analytical checks—researchers can confidently build upon its unique scaffold to advance the frontiers of drug discovery.

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